(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol
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Overview
Description
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is an organic compound that features a pyridine ring attached to a propanol backbone through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method involves the use of cationic half-sandwich rare-earth catalysts to facilitate the C-H addition of pyridine to olefins . This method is efficient and atom-economical, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps such as sampling, sample division, and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure.
Pyrrole: Another aromatic heterocycle with different electronic properties.
2-Aminopyridine: An isomeric aminopyridine used in drug production .
Uniqueness
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(2R)-1-(pyridin-4-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-8(12)6-11-7-9-2-4-10-5-3-9/h2-5,8,11-12H,6-7H2,1H3/t8-/m1/s1 |
InChI Key |
AMSSEAYOHAZSNJ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CNCC1=CC=NC=C1)O |
Canonical SMILES |
CC(CNCC1=CC=NC=C1)O |
Origin of Product |
United States |
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